molecular formula C11H7NO B14763864 Naphtho[2,3-C][1,2]oxazole CAS No. 268-66-6

Naphtho[2,3-C][1,2]oxazole

Cat. No.: B14763864
CAS No.: 268-66-6
M. Wt: 169.18 g/mol
InChI Key: JZOKDVGUQNAZJT-UHFFFAOYSA-N
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Description

Naphtho[2,3-C][1,2]oxazole is a useful research compound. Its molecular formula is C11H7NO and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

268-66-6

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

benzo[f][2,1]benzoxazole

InChI

InChI=1S/C11H7NO/c1-2-4-9-6-11-10(7-13-12-11)5-8(9)3-1/h1-7H

InChI Key

JZOKDVGUQNAZJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CON=C3C=C2C=C1

Origin of Product

United States

Significance of Oxazole and Naphthoxazole Scaffolds in Contemporary Chemical and Biological Research

The oxazole (B20620) ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a fundamental building block in medicinal chemistry. nih.govtandfonline.com Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.net The utility of the oxazole scaffold lies in its ability to serve as a versatile intermediate for synthesizing new chemical entities with therapeutic potential. nih.govnih.gov The arrangement of heteroatoms in the oxazole ring allows for diverse interactions with biological targets like enzymes and receptors through various non-covalent bonds. tandfonline.com This has led to the development of several marketed drugs containing the oxazole moiety. nih.govtandfonline.com

Building upon the foundational importance of the oxazole ring, naphthoxazole scaffolds, which feature an oxazole ring fused to a naphthalene (B1677914) system, have emerged as a particularly promising class of compounds. rsc.orgacs.orgperiodikos.com.br These larger, more complex structures offer a greater surface area for molecular interactions, often leading to enhanced biological activity. mdpi.comnih.gov Naphthoxazole derivatives have been investigated for a range of applications, including as fluorescent DNA probes, anticancer agents, and antihyperglycemic agents. acs.orgperiodikos.com.brebi.ac.uk The planar and heteroaromatic nature of naphthoxazoles facilitates their intercalation into DNA, a property that is highly valuable for various biological activities. mdpi.com Furthermore, the photoluminescent properties of certain naphthoxazole derivatives make them attractive for use in materials science. periodikos.com.br The continuous exploration of new synthetic methods to create diverse naphthoxazole derivatives underscores their significance in the ongoing quest for novel therapeutic agents and functional materials. rsc.orgacs.orgacs.org

Nomenclature and Isomeric Considerations Within Naphthoxazole Systems

The fusion of an oxazole (B20620) ring to a naphthalene (B1677914) core can result in several constitutional isomers, each with a unique chemical structure and, consequently, distinct properties. The nomenclature of these systems precisely defines the location and orientation of the fused rings.

The primary isomers of naphthoxazole include:

Naphtho[1,2-d]oxazole: In this isomer, the oxazole ring is fused to the 1 and 2 positions of the naphthalene ring. ebi.ac.uknih.gov

Naphtho[2,1-d]oxazole: Here, the fusion occurs at the 2 and 1 positions of the naphthalene ring. rsc.orgacs.orgsielc.com

Naphtho[2,3-d]oxazole: This isomer involves the fusion of the oxazole ring to the 2 and 3 positions of the naphthalene system. acs.orgnih.govtargetmol.com

Naphtho[2,3-c] mdpi.comrsc.orgoxazole: The subject of this article, where the "[c]" indicates fusion to the side of the oxazole ring, and the " mdpi.comrsc.org" specifies the attachment points of the oxygen and nitrogen atoms relative to each other.

It is crucial to distinguish these from isoxazole (B147169) analogs, where the nitrogen and oxygen atoms are in adjacent positions (1,2-relationship). For instance, Naphtho[1,2-d]isoxazole is an isomer of Naphtho[1,2-d]oxazole. mdpi.com The precise arrangement of the atoms within the heterocyclic ring and the points of fusion to the naphthalene core significantly influence the molecule's electronic distribution, steric profile, and, ultimately, its chemical reactivity and biological activity.

Table 1: Key Naphthoxazole Isomers and Related Structures

Compound Name Fusion Positions Heterocycle Type
Naphtho[1,2-d]oxazole 1,2 Oxazole
Naphtho[2,1-d]oxazole 2,1 Oxazole
Naphtho[2,3-d]oxazole 2,3 Oxazole
Naphtho[2,3-c] mdpi.comrsc.orgoxazole 2,3 Oxazole
Naphtho[1,2-d]isoxazole 1,2 Isoxazole

Historical Trajectory and Evolution of Naphthoxazole Research

Direct Cyclization and Condensation Reactions

Dehydrative Cyclization Methods

Dehydrative cyclization represents a direct and atom-economical approach to the formation of oxazole rings. These methods typically involve the removal of a water molecule from a suitable precursor to induce ring closure.

A notable example involves the triflic acid (TfOH)-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides to furnish 2-oxazolines. nih.govnih.gov This protocol is advantageous due to its tolerance of various functional groups and the generation of water as the sole byproduct. nih.govnih.gov The mechanism suggests that the alcohol is activated as a leaving group under the acidic conditions. nih.govnih.gov This strategy has also been extended to a one-pot synthesis directly from carboxylic acids and amino alcohols, offering a more streamlined process. nih.govnih.gov While this method has been demonstrated for 2-oxazolines, its principles are applicable to the synthesis of more complex fused systems like naphthoxazoles, provided the appropriate naphthyl-based starting materials are employed.

The synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives has been accomplished through a one-pot reaction of 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chloride derivatives at elevated temperatures. nih.gov This reaction is believed to proceed through the initial formation of a 2-amido-3-bromo-1,4-naphthoquinone intermediate, which then undergoes an in situ intramolecular cyclization at reflux temperature to yield the final oxazole product. nih.gov The formation of the oxazole ring is temperature-dependent, as lower temperatures (below 200°C) tend to yield only the amido-substituted derivatives. nih.gov

Van Leusen Oxazole Synthesis and its Adaptations

The Van Leusen oxazole synthesis is a powerful and versatile method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org This reaction, first described in 1977, proceeds via the deprotonation of TosMIC, followed by an attack on the aldehyde carbonyl and a subsequent 5-endo-dig cyclization. wikipedia.org Elimination of the tosyl group then leads to the formation of the oxazole ring. wikipedia.org

This reaction has been adapted for the synthesis of various oxazole-containing compounds. mdpi.comresearchgate.net For instance, it has been utilized as a key step in the construction of complex, star-shaped molecules containing multiple oxazole heterocycles. mdpi.com The synthesis of 4,5-disubstituted oxazoles has also been achieved in a one-pot manner using the Van Leusen reaction in an ionic liquid as the solvent. mdpi.com

In the context of naphthoxazole synthesis, the Van Leusen reaction has been employed to prepare the necessary 5-arylethenyloxazole precursors for subsequent photochemical cyclization to yield naphtho[1,2-d]oxazoles. researchgate.net The required α,β-unsaturated aldehydes were reacted with TosMIC to form the oxazole ring. researchgate.net

Base-Mediated Condensation and Cyclization Reactions

Base-mediated reactions provide a common and effective pathway for the synthesis of heterocyclic compounds, including naphthoxazoles. These reactions often involve the condensation of two or more components followed by a cyclization step facilitated by a base.

A silver-catalyzed and base-mediated double cyclization of ortho-alkynylarylketones has been developed for the synthesis of benzo organic-chemistry.orgmdpi.comimidazo[2,1-b]naphtho[2,3-d]oxazole. acs.org This cascade reaction demonstrates the utility of base-mediation in complex heterocyclic synthesis.

Furthermore, a one-pot synthesis of 2-aryl substituted-oxazolo-1,4-naphthoquinone has been achieved through the reaction of benzoyl chloride derivatives with 2-amino-3-bromo-1,4-naphthoquinone at elevated temperatures. nih.gov This reaction proceeds via an initial amidation followed by an in-situ intramolecular cyclization, which is temperature-dependent. nih.gov

One-Pot Synthetic Protocols for Naphthoxazole Formation

One-pot syntheses are highly desirable in organic chemistry as they offer increased efficiency, reduced waste, and simplified purification procedures. Several one-pot methods have been developed for the synthesis of naphthoxazoles and related structures.

A one-pot, three-component [2+3] cycloaddition reaction has been developed for the synthesis of 1- and 2-substituted naphtho[2,3-d] nih.govresearchgate.netwikipedia.orgtriazole-4,9-diones, highlighting the potential of multicomponent strategies in this area. usu.edu Similarly, a one-pot synthesis of naphtho[1,2-e] nih.govwikipedia.orgoxazine derivatives has been achieved using various aniline (B41778) derivatives, formaldehyde, and β-naphthol in the presence of a nanocatalyst. nih.gov

A significant one-pot synthesis for 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives involves refluxing 2-amino-3-bromo-1,4-naphthoquinone with appropriate benzoyl chloride analogs at high temperatures. nih.gov This method proceeds through an initial amidation followed by a temperature-dependent intramolecular cyclization. nih.gov Another notable one-pot procedure is the silver(I)-mediated oxazole-benzannulation of ortho-alkynylamidoarylketones, which provides a route to a variety of substituted naphtho[2,3-d]oxazoles. acs.orgnih.gov

Starting MaterialsReagents/ConditionsProductYieldReference
2-amino-3-bromo-1,4-naphthoquinone, Benzoyl chloride derivativesReflux, high temperature2-arylnaphtho[2,3-d]oxazole-4,9-dione derivativesAverage 38% nih.gov
ortho-alkynylamidoarylketonesAg(I) acidNaphtho[2,3-d]oxazolesModerate to good acs.orgnih.gov
Aniline derivatives, formaldehyde, β-naphtholFNAOSiPAMP/CuII nanocatalystNaphtho[1,2-e] nih.govwikipedia.orgoxazine derivativesGood to excellent nih.gov

Photochemical and Electrochemical Synthetic Pathways

Photochemical and electrochemical methods offer alternative and often milder conditions for the synthesis of complex organic molecules, including naphthoxazoles. These techniques can induce cyclization reactions that are not easily achieved through traditional thermal methods.

Photochemical Cyclization Reactions

Photochemical cyclization is a powerful tool for the formation of polycyclic aromatic systems. In the context of naphthoxazole synthesis, this method has been successfully employed to construct the naphthyl ring system from appropriately substituted oxazole precursors.

The photochemical cyclization of 4-(arylethenyl)oxazoles has been used to synthesize naphtho[2,1-d]oxazoles. researchgate.net This reaction proceeds through an oxidative photocyclization mechanism. researchgate.net Similarly, 5-phenylethenyloxazoles have been used as precursors for the photochemical synthesis of naphtho[1,2-d]oxazoles. researchgate.net The starting styryloxazoles are typically synthesized via the Wittig reaction or the Van Leusen reaction. researchgate.net The photocyclization is often carried out in the presence of an oxidizing agent like iodine to facilitate the final aromatization step. researchgate.net

It has been noted that the photolysis of a reaction mixture of benzoic acid with 2,5-diphenyloxazole (B146863) in ethanol (B145695) can lead to the formation of phenanthro[9,10-d]oxazole, among other products. tandfonline.com

Starting MaterialProductKey FeatureReference
4-(arylethenyl)oxazolesNaphtho[2,1-d]oxazolesPhotochemical oxidative cyclization researchgate.net
5-phenylethenyloxazolesNaphtho[1,2-d]oxazolesPhotochemical synthesis researchgate.net
Benzoic acid and 2,5-diphenyloxazolePhenanthro[9,10-d]oxazolePhoto-oxidation and cyclization tandfonline.com

Oxidative Intramolecular Cyclization Methods

Oxidative intramolecular cyclization reactions provide a direct route to heterocyclic compounds by forming a new bond through an oxidative process. These methods often utilize transition metal catalysts or other oxidizing agents.

A catalyst-free intramolecular oxidative cyclization of N-allylbenzamides has been developed for the synthesis of 2,5-disubstituted oxazoles. nih.gov This method offers an efficient way to form the oxazole nucleus from readily available starting materials under temperate conditions. nih.gov

Copper(II)-mediated oxidative cyclization of enamides has also been reported as a method for preparing 2,5-disubstituted oxazoles. rsc.org This reaction proceeds in moderate to good yields from simple amide and alkyne precursors. rsc.org An iodine/copper(I) iodide-mediated intramolecular oxidative C-O bond formation has also been developed for oxazole synthesis from enamide substrates. researchgate.net

Furthermore, a rhodium(II)-catalyzed transformation of (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds leads to the formation of 4-hydroxynaphtho[2,1-d]oxazole-5-carboxylic esters. acs.orgacs.org This reaction proceeds via a formal insertion of a metallocarbene into an aromatic C-H bond. acs.orgacs.org

Starting MaterialReagent/CatalystProductReference
N-allylbenzamidesCatalyst-free2,5-disubstituted oxazoles nih.gov
EnamidesCopper(II)2,5-disubstituted oxazoles rsc.org
EnamidesI2/CuIPolysubstituted oxazoles researchgate.net
(Oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compoundsRhodium(II)4-hydroxynaphtho[2,1-d]oxazole-5-carboxylic esters acs.orgacs.org

Sustainable Synthesis Approaches Utilizing Photochemistry

The application of photochemistry in the synthesis of oxazole rings, a core component of the target molecule, is an emerging area of interest. For instance, visible-light photocatalysis, often employing ruthenium or iridium-based catalysts, has been successfully used for the synthesis of various substituted oxazoles acs.org. These methods are considered sustainable as they operate under mild conditions, often at room temperature, and utilize light as a renewable energy source. One study noted an attempt at the photocyclization of a related heterocyclic system using a 365 nm LED light, though it was found to be less efficient than the primary thermolytic or catalytic methods in that specific case acs.org. Another approach involves a visible-light-induced, catalyst-free, three-component reaction to assemble complex trisubstituted oxazoles from simple starting materials rsc.org.

Despite these advances in general oxazole synthesis, specific methodologies detailing the photochemical synthesis of the Naphtho[2,3-c] nih.govrsc.orgoxazole scaffold have not been reported in the reviewed literature.

Functional Group Tolerance and Substrate Scope in Naphthoxazole Synthesis

Research into the synthesis of other naphthoxazole isomers demonstrates that a broad substrate scope and high functional group tolerance are achievable. For example, a method for synthesizing naphtho[2,1-d]oxazoles from naphthols and amines using TEMPO as an oxidant has shown outstanding tolerance for a wide array of functional groups rsc.orgpatsnap.com. This includes electron-donating and electron-withdrawing groups such as methyl, methoxy, tert-butyl, halogens (F, Cl, Br, I), trifluoromethyl, nitrile, nitro, and ester groups patsnap.com.

Similarly, a cascade reaction to produce naphtho[2,3-d]oxazoles has been shown to be effective with a great variety of substituents, with dozens of examples demonstrating the method's versatility nih.govacs.org. The widely used van Leusen oxazole synthesis is also known for its broad substrate scope in creating various oxazole-containing structures nih.gov.

While these results for related isomers are promising and suggest that a robust synthesis for Naphtho[2,3-c] nih.govrsc.orgoxazole might be possible, no specific data on the functional group tolerance or substrate scope for the synthesis of this particular isomer could be found. Without such dedicated studies, any discussion would be speculative and fall outside the required scope of this article.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one- and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the specific isomeric structure of a naphthoxazole system.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in a molecule.

The ¹H NMR spectrum of a naphtho[2,3-c] nih.govrsc.orgoxazole system is expected to show distinct signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the naphthalene (B1677914) core would appear as a series of doublets and multiplets, with their specific chemical shifts and coupling patterns being dictated by their position relative to the fused isoxazole (B147169) ring and any other substituents. The isoxazole ring itself possesses a single proton, which would likely appear as a singlet, with its chemical shift influenced by the electronic effects of the fused aromatic system.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would be characterized by multiple signals in the aromatic region (typically 110-150 ppm). Quaternary carbons, including the two carbons at the fusion point of the naphthalene and isoxazole rings and the isoxazole carbon double-bonded to nitrogen, would be clearly identifiable. As an illustrative example, the spectral data for the related compound 3-(naphthalen-2-yl)-5-phenylisoxazole showcases the typical chemical shift ranges for the naphthalene and isoxazole moieties. rsc.org

Interactive Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Naphthyl-Isoxazole Compound. Note: This data is for 3-(naphthalen-2-yl)-5-phenylisoxazole and is presented to illustrate expected chemical shifts. rsc.org

Atom TypeChemical Shift (ppm)Description
Isoxazole-H6.84Singlet for the proton on the isoxazole ring.
Aromatic-H7.47-8.48Complex multiplet region for protons on the naphthalene and phenyl rings.
Isoxazole-C100.8, 163.0Signals for the carbons within the isoxazole ring.
Aromatic-C125.1-133.7Multiple signals corresponding to the carbons of the naphthalene and phenyl rings.

Chemical Shift Perturbations and Substituent Effects

The introduction of substituents onto the naphtho[2,3-c] nih.govrsc.orgoxazole skeleton causes predictable changes, or perturbations, in the ¹H and ¹³C NMR chemical shifts. The nature and magnitude of these shifts provide valuable information about the electronic influence of the substituent.

Studies on related systems, such as para-substituted 3-phenylisoxazoles, have demonstrated that the chemical shifts of the isoxazole ring atoms are sensitive to the electronic properties of the substituent. nih.gov

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the aromatic system, causing an upfield shift (to lower ppm values) of the signals for nearby protons and carbons due to increased shielding.

Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density, resulting in a downfield shift (to higher ppm values) of the signals for nearby nuclei due to deshielding.

These effects are transmitted through bonds and space, and their analysis can help confirm the position of substituents on the naphthoxazole framework. The Hammett correlation is often used to quantify the relationship between substituent electronic properties and changes in chemical shifts. nih.gov

Mass Spectrometry for Molecular Identification

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high precision and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. acs.orgacs.org This is a critical step in the characterization of a newly synthesized compound, as it distinguishes between compounds that may have the same nominal mass but different elemental compositions. For example, in the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) was used to confirm the identity of the products by matching the experimentally measured mass to the calculated mass for the expected formula. nih.govresearchgate.net

Interactive Table 2: Example of HRMS Data for a Naphthoxazole Derivative. Note: Data for 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione. nih.gov

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
2-phenyl-naphtho[2,3-d]oxazole-4,9-dioneC₁₇H₉NO₃276.0661276.0894

Fragmentation Pathway Analysis in Naphthoxazoles

In addition to providing the molecular ion peak, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragments is unique to a specific molecular structure and can serve as a fingerprint for identification.

The fragmentation of the isoxazole ring is well-characterized. A common pathway involves the cleavage of the weak N-O bond, which is often the initial step. Subsequent fragmentation can lead to the loss of small, stable molecules like CO, HCN, or R-CN (where R is a substituent). For a fused system like naphtho[2,3-c] nih.govrsc.orgoxazole, the fragmentation would be expected to involve:

Initial cleavage of the isoxazole ring, likely at the N-O bond.

Loss of neutral fragments such as CO or acetylene.

Formation of stable, resonance-delocalized fragments containing the naphthalene core.

The analysis of these pathways provides strong corroborating evidence for the proposed structure, complementing the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (Infrared, IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a crucial tool for identifying the functional groups within a molecule. For derivatives of the naphtho[2,3-d]oxazole-4,9-dione system, characteristic absorption bands confirm the presence of the core structure and its substituents.

Characteristic Functional Group Absorption Band Assignments

The IR spectra of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives exhibit several key absorption bands that are indicative of their molecular structure. The presence of the dione (B5365651) functionality is confirmed by strong absorptions corresponding to the C=O stretching vibrations. The aromatic C=C and C-N stretching vibrations from the fused ring system and the oxazole moiety are also prominent.

For instance, in the case of 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione, characteristic peaks are observed for the carbonyl groups and the aromatic system. researchgate.net Similarly, for 2-(4-Fluoro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, the IR spectrum shows bands corresponding to the C=O and aromatic functionalities, in addition to vibrations associated with the C-F bond. nih.govresearchgate.net

The table below summarizes the characteristic IR absorption bands for representative 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives.

Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) of Naphtho[2,3-d]oxazole-4,9-dione Derivatives

CompoundC=O StretchingAromatic C=C StretchingOther Key BandsReference
2-phenyl-naphtho[2,3-d]oxazole-4,9-dione1689.78, 1672.671592.973070.35 (Ar-H), 1475.79 (C-N/C-O), 1199.87 researchgate.net
2-(4-Fluoro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione1688.261602.803071.08 (Ar-H), 1456.70 (C-N/C-O) nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and its potential for fluorescence. Studies on derivatives of the related naphtho[2,3-d]oxazole and naphtho[2,3-d]thiazole (B11907443) systems reveal interesting photophysical properties.

UV-Visible Absorption Spectra and Electronic Transitions (π-π, n-π)

The UV-Vis absorption spectra of naphtho[2,3-d]oxazole and related naphtho[2,3-d]thiazole derivatives are characterized by absorptions in the UV and visible regions, arising from π-π* and n-π* electronic transitions. The extended π-conjugated system of the naphthoxazole core is the primary chromophore.

In N-arylnaphtho[2,3-d]oxazol-2-amines, absorption maxima are observed around 330 nm. mdpi.com For naphtho[2,3-d]thiazole-4,9-diones, a related class of compounds, the absorption maxima can be significantly red-shifted (bathochromic shift) upon the introduction of electron-donating groups, which is attributed to intramolecular charge transfer (ICT) within the extended π-conjugated system. mdpi.com For example, derivatives with heterocyclic substituents show absorption maxima greater than 450 nm, a significant shift compared to the derivative without such a substituent (λmax at 392-396 nm). mdpi.com

Fluorescence Emission Properties and Quantum Yields

Several derivatives of the naphtho[2,3-d]oxazole system exhibit fluorescence. Naphthalene/anthracene-fused tricyclic and tetracyclic oxazoles fluoresce in the 340–430 nm region in chloroform. mdpi.com For N-arylanthra[2,3-d]oxazol-2-amines, fluorescence quantum yields (ΦF) can reach up to 27%. mdpi.com

In the related naphtho[2,3-d]thiazole-4,9-dione (B78148) series, the introduction of nitrogen-containing heterocyclic groups can lead to bathochromic shifts in the emission wavelengths, with some derivatives showing emission maxima beyond 600 nm in polar solvents. mdpi.com These compounds can also exhibit fluorescence in the solid state, with emission colors ranging from green to red. mdpi.com

Interactive Data Table: Photophysical Properties of Naphtho[2,3-d]oxazole and Naphtho[2,3-d]thiazole Derivatives in Chloroform

Compound ClassAbsorption λmax (nm)Emission λem (nm)Quantum Yield (ΦF)Reference
N-arylnaphtho[2,3-d]oxazol-2-amines~330340-380Not specified mdpi.com
N-arylanthra[2,3-d]oxazol-2-amines350-400410-43014-27% mdpi.com
2-Benzylaminonaphtho[2,3-d]thiazole-4,9-dione392-396Not specifiedNot specified mdpi.com
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione>450440-490Not specified mdpi.com

Analysis of Stokes Shifts and Bathochromic/Hypsochromic Shifts

The difference between the absorption and emission maxima, known as the Stokes shift, is a key parameter in fluorescence spectroscopy. Naphtho[2,3-d]thiazole-4,9-dione derivatives with a piperazino group at the 2-position exhibit a large Stokes shift of over 90 nm. mdpi.com Large Stokes shifts are advantageous as they allow for the measurement of fluorescence with minimal interference from the excitation light. mdpi.com

The absorption and emission wavelengths of these compounds are sensitive to the solvent polarity and the nature of the substituents. A bathochromic (red) shift is observed in the absorption spectra of naphtho[2,3-d]thiazole-4,9-diones when electron-donating heterocyclic moieties are introduced, indicating an extension of the π-conjugation and intramolecular charge transfer. mdpi.com Similarly, the emission maxima of these compounds show pronounced bathochromic shifts in polar solvents. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione has been determined, revealing a distorted planar structure. nih.gov This distortion is attributed to the rotation around the single bond connecting the phenyl ring to the oxazole ring. nih.gov The molecules exhibit an inverse stacking pattern in the crystal lattice. nih.gov

Interactive Data Table: Crystallographic Data for 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione

ParameterValueReference
Crystal SystemNot specified nih.gov
Space GroupNot specified nih.gov
Key Structural FeatureDistorted planar structure nih.gov
Molecular PackingInversely stacked nih.gov

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no single-crystal X-ray diffraction data for the parent compound Naphtho[2,3-c] irb.hrnih.govoxazole has been found. While the synthesis and properties of various naphtho-oxazole isomers, such as those with [2,1-d] and [2,3-d] ring fusions, have been reported, the specific [2,3-c] irb.hrnih.gov isomer remains uncharacterized by this definitive structural elucidation technique.

The absence of a determined crystal structure for Naphtho[2,3-c] irb.hrnih.govoxazole means that precise, experimentally-derived data on its molecular geometry, including bond lengths, bond angles, and torsional angles, are not available. Consequently, a detailed discussion of its conformation in the solid state cannot be provided at this time.

For related but distinct isomers, such as derivatives of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione , X-ray crystallography has revealed a generally distorted planar structure. For instance, in 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, this distortion is attributed to rotation around the single bond connecting the naphtho-oxazole core to the phenyl substituent. However, it is crucial to note that these findings pertain to a different regioisomer with different substituents and cannot be directly extrapolated to predict the precise geometry of Naphtho[2,3-c] irb.hrnih.govoxazole.

Crystal Packing Analysis and Intermolecular Interactions

Given the lack of a crystal structure for Naphtho[2,3-c] irb.hrnih.govoxazole , a detailed analysis of its crystal packing and the specific intermolecular interactions that govern its supramolecular assembly in the solid state is not possible. The arrangement of molecules in a crystal lattice is a direct consequence of its molecular geometry and the nature and directionality of its intermolecular forces.

In broader studies of related oxazole-containing compounds, various intermolecular interactions have been identified as key factors in their crystal architecture. These include:

π-π Stacking: A common interaction in aromatic systems where the π-orbitals of adjacent molecules overlap.

Hydrogen Bonding: Although the parent Naphtho[2,3-c] irb.hrnih.govoxazole does not possess strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds could play a role in its crystal packing.

Reactivity Profiles and Mechanistic Investigations of Naphtho 2,3 C 1 2 Oxazole

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Oxazole (B20620) Rings

Electrophilic aromatic substitution (EAS) on the Naphtho[2,3-c] nih.govmdpi.comoxazole ring system is a complex process due to the presence of two distinct, electronically different fused rings. The naphthalene component is generally reactive towards electrophiles, while the isoxazole (B147169) ring is considered electron-deficient and thus deactivated towards electrophilic attack.

The isoxazole ring's nitrogen atom withdraws electron density, making the carbons of this ring less susceptible to attack by electrophiles. In standalone isoxazole systems, electrophilic substitution, when it occurs, typically happens at the C4-position, which is the most electron-rich carbon. However, this reaction often requires harsh conditions or the presence of activating groups.

Conversely, the naphthalene ring is inherently more reactive towards electrophiles. The fusion of the electron-withdrawing isoxazole ring is expected to deactivate the naphthalene nucleus, particularly the benzene ring to which it is fused. Consequently, electrophilic attack is predicted to occur preferentially on the terminal benzene ring of the naphthalene moiety, specifically at the α-positions (C5 and C8), which are typically the most reactive sites in naphthalene derivatives.

The regioselectivity of EAS is critically influenced by the need to maintain aromaticity in the fused system. Attack on the naphthalene portion is favored as it allows the heterocyclic isoxazole ring to retain its aromatic character. The formation of the Wheland intermediate (the resonance-stabilized carbocation) provides insight into the preferred positions of attack.

Attack at C5 or C8: Substitution at these alpha positions of the terminal naphthyl ring allows for the positive charge to be delocalized across the naphthalene system while keeping the isoxazole ring intact, representing a more stable transition state.

Attack at other positions: Attack at the β-positions (C6, C7) is less favored. Attack on the central benzene ring (C4, C9) is highly disfavored as it would disrupt the aromaticity of both the naphthalene and isoxazole systems, leading to a significantly less stable intermediate.

Therefore, the fusion of the isoxazole ring directs electrophilic substitution away from itself and towards the more reactive, terminal aromatic ring of the naphthalene core.

Nucleophilic Substitution Reactions and Reactivity at Specific Positions

Nucleophilic substitution reactions on Naphtho[2,3-c] nih.govmdpi.comoxazole are more likely to occur on the electron-deficient isoxazole ring, provided a suitable leaving group is present. The inherent electronic nature of the isoxazole moiety makes it susceptible to attack by nucleophiles.

Studies on related fused isoxazole systems have shown that intramolecular nucleophilic substitution can be a viable pathway for synthesis, indicating the susceptibility of the ring to such reactions. For instance, the synthesis of naphtho[2,1-d]isoxazoles has been achieved through the intramolecular nucleophilic substitution of a dimethylamino group, a reaction facilitated by steric factors and protonation. mdpi.com This suggests that the carbon atoms of the isoxazole ring in the fused naphtho[2,3-c]isoxazole system are potential sites for nucleophilic attack.

Within the isoxazole ring of the Naphtho[2,3-c] nih.govmdpi.comoxazole system, the C3 position (adjacent to the oxygen atom and part of the fusion) is a key site of reactivity. While direct nucleophilic aromatic substitution (SNAr) on an unsubstituted ring is difficult, the presence of a good leaving group at this position would render it highly susceptible to nucleophilic displacement.

The synthesis of related naphtho[2,3-d]isoxazole-4,9-diones from 2,3-dichloro-1,4-naphthoquinone demonstrates the principle of nucleophilic attack leading to the formation of the fused isoxazole ring. nih.govscispace.com This proceeds via an initial nucleophilic substitution on the naphthoquinone ring followed by an intramolecular cyclization. Similarly, in the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-diones, an initial nucleophilic attack by the amino group of 2-amino-3-bromo-1,4-naphthoquinone on a benzoyl chloride is followed by an intramolecular cyclization, displacing the bromide. nih.gov These examples underscore the potential for nucleophilic reactions to occur at the carbon centers that ultimately form the oxazole ring.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of Naphtho[2,3-c] nih.govmdpi.comoxazole is primarily centered on the naphthalene portion of the molecule. The naphthalene ring system can undergo both oxidation and reduction, leading to the formation of quinone and hydroquinone derivatives, respectively. These transformations are fundamental to the biological activity of many naphthoquinone-containing compounds. nih.gov

The naphthalene core of Naphtho[2,3-c] nih.govmdpi.comoxazole can be oxidized to form Naphtho[2,3-c] nih.govmdpi.comoxazole-diones, which are ortho- or para-quinone derivatives. The oxidation typically requires chemical or electrochemical methods. For instance, the electrochemical oxidation of polycyclic aromatic phenols is a known method to synthesize polycyclic aromatic quinones. beilstein-journals.org The position of the resulting carbonyl groups depends on the substitution pattern of the starting material.

A well-studied related class of compounds are the naphtho[2,3-d]isoxazole-4,9-diones. These compounds are synthesized from 1,4-naphthoquinone precursors. nih.govscispace.com The quinone structure is a fully conjugated cyclic dione (B5365651) system that is a known electrophile and can participate in Michael additions. wikipedia.org The presence of the fused isoxazole ring modifies the electronic properties and reactivity of the quinone moiety.

The table below shows examples of synthesized Naphtho[2,3-d]oxazole-4,9-dione derivatives, which serve as models for the oxidized form of the Naphtho[2,3-c] nih.govmdpi.comoxazole system.

Compound NameSubstituent at C2Yield (%)Melting Point (°C)
2-phenyl-naphtho[2,3-d]oxazole-4,9-dionePhenyl44.7259–261
2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione4-Chlorophenyl-300–302
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione3-Chlorophenyl-293–295
2-(2-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione2-Chlorophenyl-263–265
2-(4-Fluoro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione4-Fluorophenyl39.6304–305

Data sourced from Brandy et al. (2012). nih.gov

Quinones are effective oxidizing agents and can be readily reduced to their corresponding hydroquinones (dihydroxynaphthalenes). wikipedia.org The reduction of Naphtho[2,3-c] nih.govmdpi.comoxazole-diones would yield Naphtho[2,3-c] nih.govmdpi.comoxazole-diols. This reduction process can proceed via a two-electron, two-proton mechanism to directly form the hydroquinone. wikipedia.org

Alternatively, the reduction can occur in two single-electron steps, forming a semiquinone radical anion intermediate. This intermediate is often highly reactive and can transfer an electron to molecular oxygen to generate superoxide radicals, a process known as redox cycling. nih.gov Enzymes such as NAD(P)H:quinone oxidoreductase can catalyze the two-electron reduction of quinones to hydroquinones. nih.govnih.gov The resulting hydroquinone can then undergo autoxidation back to the quinone, completing the redox cycle. nih.gov This process is central to the biological activity and, in some cases, the toxicity of quinone compounds. nih.gov The stability and reactivity of the resulting hydroquinone derivative of Naphtho[2,3-c] nih.govmdpi.comoxazole would be influenced by the electronic properties of the fused isoxazole ring.

Cycloaddition Reactions (e.g., Diels-Alder)

The fused ring system of Naphtho[2,3-c] nih.govnih.govoxazole contains two key components relevant to cycloaddition reactions: the isoxazole ring, which can potentially act as a diene, and the naphthoquinone moiety, which is a well-established dienophile.

The defining characteristic of the naphthoquinone portion of the molecule is the presence of an electron-deficient carbon-carbon double bond within the quinone ring. This feature makes it an excellent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. The reaction involves the concerted interaction of the dienophile with a conjugated diene, leading to the formation of a new six-membered ring.

In the context of Naphtho[2,3-c] nih.govnih.govoxazole, the C=C bond of the quinone ring is expected to react readily with various dienes. The regioselectivity of such reactions is often influenced by the substitution patterns on both the diene and the naphthoquinone itself. Studies on substituted naphthoquinones have demonstrated that these reactions provide a powerful method for the synthesis of complex polycyclic systems, such as those found in anthracyclinone antibiotics. acs.org For instance, 2,3-dicyano-1,4-naphthoquinone has been shown to react with a range of dienes including cyclopentadiene, 1,3-cyclohexadiene, and anthracene. researchgate.net Similarly, additions of methoxy-substituted cyclohexadienes to substituted benzoquinones have been utilized to construct substituted 1,4-naphthoquinones. rsc.org

Below is a table summarizing representative Diels-Alder reactions where naphthoquinone derivatives act as dienophiles, illustrating the general reactivity expected from the naphthoquinone moiety within the target compound.

Dienophile (Naphthoquinone Derivative)DieneReaction ConditionsProduct TypeReference
2,3-Dicyano-1,4-naphthoquinone1,3-PentadieneNot specifiedAnthraquinone derivative researchgate.net
2,3-Dicyano-1,4-naphthoquinoneCyclopentadieneNot specifiedFused polycyclic adduct researchgate.net
2-Methoxy-3-methyl-1,4-benzoquinone1-Methoxycyclohexa-1,3-dieneNot specifiedSubstituted juglone methyl ether rsc.org
Chloro-1,4-benzoquinone1-Methoxycyclohexa-1,3-dieneNot specifiedSubstituted juglone methyl ether rsc.org

Photoreactivity and Photochemical Transformations

The photochemical behavior of Naphtho[2,3-c] nih.govnih.govoxazole is primarily dictated by the fused isoxazole ring. Isoxazoles are known to possess intrinsic photoreactivity, undergoing a variety of transformations upon exposure to light, particularly UV irradiation. nih.govrsc.org

The N-O bond within the isoxazole ring is relatively weak and susceptible to photochemical cleavage. nih.gov Upon irradiation, typically with UV light (e.g., 254 nm), isoxazoles can undergo ring-opening to produce high-energy intermediates. biorxiv.org The proposed mechanism often involves the formation of species such as nitrenes and azirines. nih.govbiorxiv.org These highly reactive intermediates can then engage in subsequent reactions, including rearrangements or reactions with surrounding molecules. This inherent photoreactivity has been harnessed in the development of minimalist photo-crosslinkers for chemoproteomic applications, where the isoxazole moiety is embedded in a bioactive molecule to covalently link to its protein target upon irradiation. nih.govrsc.org

While specific photo-oxidation studies on Naphtho[2,3-c] nih.govnih.govoxazole are not available, the general mechanism for the photo-oxidation of azoles involves reaction with singlet oxygen. This typically proceeds via a [4+2] cycloaddition to form an unstable endoperoxide, which then rearranges to other products. Given the presence of the extended aromatic system, such pathways are plausible for the target molecule.

A well-documented photochemical transformation of isoxazoles is their isomerization to the corresponding oxazole isomers. nih.govresearchgate.net This reaction is believed to proceed via the cleavage of the N-O bond to form a vinyl nitrene, which then undergoes ring closure to an azirine intermediate, followed by rearrangement to the more stable oxazole. This photochemical transposition has been successfully implemented in continuous flow reactors to synthesize a diverse library of oxazole products from isoxazole precursors. nih.govresearchgate.net It is therefore highly probable that Naphtho[2,3-c] nih.govnih.govoxazole could be photochemically converted to Naphtho[2,3-d]oxazole.

Electrocyclization reactions represent another class of pericyclic reactions that can be initiated photochemically. In systems related to isoxazoles, ring-opening can generate conjugated azapolyenes that are capable of undergoing subsequent electrocyclic ring closure. For example, rhodium-catalyzed reactions of isoxazoles can generate 1-oxa-5-azatriene intermediates, which then undergo 1,6-electrocyclization to form 2H-1,3-oxazines. mdpi.com While this specific example is not purely photochemical, it demonstrates the propensity for isoxazole-derived open-chain intermediates to undergo electrocyclization. For Naphtho[2,3-c] nih.govnih.govoxazole, if a suitable unsaturated substituent were present on the molecule, a photochemical ring-opening followed by an electrocyclization cascade could provide a pathway to novel, complex heterocyclic structures.

The table below details the photoisomerization of various substituted isoxazoles to oxazoles, a key reaction pathway anticipated for the Naphtho[2,3-c] nih.govnih.govoxazole core.

Starting IsoxazoleProduct OxazoleReaction ConditionsYieldReference
3,5-Diphenylisoxazole2,5-Diphenyloxazole (B146863)Continuous flow, MeCN, 300 nm Hg lamp72% researchgate.net
5-Methyl-3-phenylisoxazole2-Methyl-5-phenyloxazoleContinuous flow, MeCN, 300 nm Hg lamp81% researchgate.net
3-(4-Chlorophenyl)-5-phenylisoxazole2-(4-Chlorophenyl)-5-phenyloxazoleContinuous flow, MeCN, 300 nm Hg lamp60% researchgate.net
5-Phenyl-3-(thiophen-2-yl)isoxazole5-Phenyl-2-(thiophen-2-yl)oxazoleContinuous flow, MeCN, 300 nm Hg lamp64% researchgate.net

Advanced Theoretical and Computational Chemistry of Naphtho 2,3 C 1 2 Oxazole

Electronic Structure and Aromaticity Characterization

The electronic nature and stability of Naphtho[2,3-c] irb.hrnih.govoxazole (B20620) would be primarily investigated using methods rooted in quantum mechanics.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule in its most stable, or ground, state. nih.gov For Naphtho[2,3-c] irb.hrnih.govoxazole, a DFT calculation would begin by optimizing the molecular geometry to find the lowest energy structure. This process determines precise bond lengths, bond angles, and dihedral angles between the fused rings.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density across the molecule. The electron density map is particularly insightful, as it reveals which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), offering clues about its potential reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Central to understanding a molecule's electronic behavior is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.netresearchgate.net For Naphtho[2,3-c] irb.hrnih.govoxazole, calculating the energies of these orbitals would help predict its behavior in chemical reactions and its potential as an electronic material.

Aromaticity Indices (e.g., HOMA, I_A, ABO) and their Correlation with Reactivity

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with a delocalized system of π-electrons. To quantify this property for the individual rings within the Naphtho[2,3-c] irb.hrnih.govoxazole system, various computational indices are used.

HOMA (Harmonic Oscillator Model of Aromaticity): This index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A value close to 1 indicates high aromaticity, while lower or negative values suggest non-aromatic or anti-aromatic character.

I_A (Bird's Aromaticity Index): This index is also derived from bond length variations within a ring and provides a quantitative measure of aromatic character.

ABO (Average Bond Order): This index assesses the degree of electron delocalization by analyzing the bond orders between atoms in the ring.

Computational Spectroscopy and Photophysical Property Prediction

Computational methods are also essential for predicting how a molecule interacts with light and how it behaves in optoelectronic applications.

Time-Dependent Density Functional Theory (TDDFT) for UV-Vis and Fluorescence Spectra Simulation

Time-Dependent Density Functional Theory (TDDFT) is the standard method for simulating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. This calculation predicts the wavelengths of light the molecule will absorb and emit, as well as the intensity of these transitions. mdpi.com For Naphtho[2,3-c] irb.hrnih.govoxazole, a TDDFT simulation would provide its theoretical spectrum, which is invaluable for interpreting experimental spectroscopic data and understanding its color and fluorescence properties. These properties are crucial for applications in dyes, sensors, and organic light-emitting diodes (OLEDs).

Reorganization Energies for Charge Transport Prediction

For molecules being considered for use in organic electronics, such as transistors or solar cells, the ability to transport charge is fundamental. The reorganization energy (λ) is a key parameter that quantifies the geometric distortion a molecule undergoes when it gains or loses an electron. icm.edu.pl

There are two types of reorganization energy: λh for hole (positive charge) transport and λe for electron (negative charge) transport. A lower reorganization energy corresponds to a more rigid molecular structure that requires less energy to accommodate a charge, which generally leads to faster and more efficient charge hopping between molecules in a material. icm.edu.plrsc.org Calculating λh and λe for Naphtho[2,3-c] irb.hrnih.govoxazole would provide a theoretical assessment of its potential as a semiconductor material.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry has emerged as a powerful tool to investigate the intricate details of chemical reactions involving Naphtho[2,3-c] researchgate.netnih.govoxazole and its derivatives. By modeling the potential energy surface, researchers can identify transition states, map reaction pathways, and calculate thermodynamic and kinetic parameters, providing a deeper understanding of reaction mechanisms that complements experimental findings.

Transition State Characterization and Reaction Pathway Mapping

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions such as the synthesis of naphtho[2,1-d]oxazoles. For instance, in the Rh(II)-catalyzed transformation of (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds, computational analysis indicates the formation of a rhodium carbene intermediate. This is followed by a formal insertion into an aromatic C-H bond, leading to the naphtho[2,1-d]oxazole core. acs.orgacs.org The modeling helps to rule out alternative pathways, such as a Wolff rearrangement followed by 6π-cyclization, by demonstrating that the transition states for these routes are energetically less favorable. acs.orgacs.org

Similarly, in the synthesis of 2-amino-naphthoxazoles from β-lapachone and thiourea (B124793), computational modeling helps to explain the observed regioselectivity. The calculations of formation enthalpies for the final products and key intermediates suggest that the nucleophilic attack of a thiourea nitrogen atom preferentially occurs at one of the carbonyl carbons of β-lapachone, leading to the major isomer observed experimentally. scielo.br These computational approaches allow for a detailed mapping of the reaction coordinates, visualizing the geometric changes as reactants proceed through transition states to form products.

Thermodynamic and Kinetic Considerations from Computational Data

Theoretical calculations provide valuable thermodynamic and kinetic data that quantify the feasibility and rate of reaction pathways. By calculating the activation energies (energy barriers) and reaction enthalpies, researchers can predict the most likely mechanism. ekb.egresearchgate.net For example, in the study of propylene (B89431) glycol ethyl ether dissociation, different unimolecular and bimolecular reaction pathways were investigated, and the activation barriers for each were calculated to determine the most favorable route. ekb.egresearchgate.net

In the context of Naphtho[2,3-c] researchgate.netnih.govoxazole derivatives, these calculations are crucial for understanding their formation and stability. For the Rh(II)-catalyzed synthesis of naphtho[2,1-d]oxazoles, computational data on the energetics of the reaction landscape confirms that the carbene insertion pathway is kinetically and thermodynamically preferred. acs.orgacs.org The calculated low activation barrier for this pathway is consistent with the efficient formation of the observed products under the experimental conditions. acs.orgacs.org Furthermore, the calculated enthalpies of formation for the isomeric 2-amino-naphthoxazoles derived from β-lapachone help to rationalize the product distribution observed in the reaction. scielo.br

Molecular Interactions and Ligand-Target Binding Studies

The biological activity of Naphtho[2,3-c] researchgate.netnih.govoxazole derivatives is intrinsically linked to their ability to interact with specific molecular targets within the body. Computational methods, particularly molecular docking and molecular dynamics simulations, are invaluable for predicting and analyzing these interactions at an atomic level.

Molecular Docking Simulations for Interaction with Enzymes (e.g., Topoisomerase IIβ, NQO1, Cholinesterases)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. This method has been widely applied to understand the interactions of Naphtho[2,3-c] researchgate.netnih.govoxazole analogs with various enzymes implicated in disease.

Topoisomerase IIβ: Naphthoquinone derivatives have been investigated as inhibitors of topoisomerase II, a crucial enzyme in DNA replication and a target for anticancer drugs. nih.govnih.gov Molecular docking studies have been used to simulate the binding of novel naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids to the ATP-binding site of topoisomerase IIα, revealing key interactions that contribute to their inhibitory activity. nih.gov These simulations help in the design of more potent and selective inhibitors. imist.ma

NQO1: NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that can bioactivate certain quinone-based compounds to produce cytotoxic effects in cancer cells. Molecular docking has been employed to study the interaction between novel naphtho[2,1-d]oxazole-4,5-diones and the NQO1 enzyme. researchgate.netnih.gov These simulations show how the compounds fit into the active site of NQO1, which is a prerequisite for their enzymatic reduction and subsequent anticancer activity. researchgate.net The insights from docking can guide the design of derivatives with improved substrate efficiency for NQO1. researchgate.netnih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system and targets for drugs treating neurodegenerative diseases like Alzheimer's. irb.hrnih.gov Molecular docking studies on naphtho-oxazole derivatives have provided insights into their inhibitory activity against BChE. irb.hrmdpi.com These studies have identified the specific amino acid residues in the active site of BChE that interact with the naphtho-oxazole ligands, explaining the observed inhibitory potency. irb.hrmdpi.com Similarly, for naphtho-triazole derivatives, docking simulations have been used to understand their interactions with both AChE and BChE. nih.govnih.gov

Interactive Data Table: Molecular Docking of Naphtho[2,3-c] researchgate.netnih.govoxazole Derivatives with Enzymes

Compound ClassEnzyme TargetKey Findings from Docking
Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybridsTopoisomerase IIαEfficient binding within the ATP-binding site, suggesting a mechanism as catalytic inhibitors. nih.gov
Naphtho[2,1-d]oxazole-4,5-dionesNQO1Compounds act as substrates, with the type of 1,4-quinone moiety influencing their location in the active site. researchgate.net
Naphtho-oxazolesButyrylcholinesterase (BChE)Identification of stabilizing interactions within the BChE active site, explaining inhibitory activity. irb.hrmdpi.com
Naphtho-triazolesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Elucidation of interactions responsible for the stability of the ligand-enzyme complexes. nih.gov

Structure-Activity Relationship (SAR) Derivations from Computational Insights

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods provide a powerful platform for deriving SAR by correlating calculated molecular properties and binding interactions with experimentally observed activities.

For Naphtho[2,3-c] researchgate.netnih.govoxazole derivatives, computational SAR studies have been particularly insightful. For instance, in the development of cholinesterase inhibitors, it was observed that for naphtho-oxazoles, the position of a methyl group significantly affects the inhibitory activity against BChE. irb.hr Computational analysis can rationalize such observations by showing how different substituent positions alter the binding mode and interactions within the enzyme's active site.

Similarly, for 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives tested against prostate cancer cell lines, SAR studies revealed that the substitution pattern on the 2-aryl ring is crucial for cytotoxicity. The meta-substituted derivative showed the highest potency. nih.gov Molecular modeling can help to explain this by demonstrating how the meta-substituent optimizes interactions with the biological target. The introduction of a trifluoromethyl group, a common strategy in drug design, can also be guided by computational predictions of its effect on properties like lipophilicity and protein-ligand interactions. acs.org

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The stability of a ligand-target complex is governed by a network of non-covalent interactions. Computational analysis allows for the detailed characterization of these forces, including hydrogen bonds and π-π stacking.

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and affinity of ligand binding. In the context of naphtho-oxazole derivatives, computational studies have identified key hydrogen bonding interactions with amino acid residues in the active sites of enzymes like cholinesterases. nih.govmdpi.com For example, the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, while hydroxyl or amino substituents can act as donors.

Interactive Data Table: Non-Covalent Interactions in Naphtho[2,3-c] researchgate.netnih.govoxazole Systems

Type of InteractionDescriptionImportance in Naphtho[2,3-c] researchgate.netnih.govoxazole Context
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Crucial for specific binding to enzyme active sites, such as cholinesterases, by forming directional interactions with amino acid residues. nih.govmdpi.com
Pi-Pi Stacking An attractive, noncovalent interaction between aromatic rings.Stabilizes the binding of the planar naphtho-oxazole core within the active sites of target proteins through interactions with aromatic amino acid residues. nih.govmdpi.comresearchgate.net

Research Applications and Emerging Directions for Naphthoxazole Derivatives

Applications in Medicinal Chemistry Research and Drug Design

The rigid, planar structure of the naphthoxazole core serves as a versatile scaffold for the development of a wide range of biologically active molecules. Researchers have successfully synthesized and evaluated numerous derivatives, revealing their potential in several therapeutic areas.

Naphthoxazole as a Privileged Scaffold for Molecular Probe Development

The inherent fluorescence of certain naphthoxazole derivatives makes them attractive candidates for the development of molecular probes. These probes can be utilized to study biological processes and for imaging applications. For instance, N-arylnaphtho- and anthra[2,3-d]oxazol-2-amines have been synthesized and their optical properties investigated. These compounds exhibit fluorescence in the 340–430 nm range in chloroform, highlighting their potential as functional probes. researchgate.netmdpi.com The extended π-conjugated skeletons of these molecules are key to their fluorescent properties. researchgate.netmdpi.com

Investigations into Mechanisms of Action with Biological Systems (e.g., Apoptosis Induction, Enzyme Inhibition, Redox Cycling)

Quinone-containing compounds, including certain naphthoxazole derivatives, are known to exert their cytotoxic effects through various mechanisms. These include DNA intercalation, the alkylation of biomolecules, induction of apoptosis, inhibition of enzymes like Topoisomerase II, and the generation of reactive oxygen species (ROS) through redox cycling. nih.gov For example, 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have been shown to induce cytotoxicity in cancer cell lines, and their quinonoid structure suggests that their mechanism of action could involve these pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Targeted Therapeutic Design

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, SAR studies have revealed that the position of substituents on the aryl ring significantly affects their cytotoxic potency. nih.gov In one study, a meta-substituted chloro-analog demonstrated the highest cytotoxicity against both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. nih.gov This highlights the importance of substituent placement in the design of targeted anticancer agents.

Table 1: Cytotoxicity of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Derivatives

Compound Substitution LNCaP IC50 (µM) PC3 IC50 (µM)
8 Unsubstituted Phenyl > 10 > 10
9 4-Chloro-phenyl 0.15 0.25
10 3-Chloro-phenyl 0.03 0.08
11 3,4-Dichloro-phenyl 0.12 0.18
12 4-Fluoro-phenyl 0.20 0.35

Data sourced from in vitro cytotoxicity studies after 5 days of exposure. nih.gov

Role as Cholinesterase Inhibitors (AChE, BChE) and Related Mechanistic Studies

While research on cholinesterase inhibition has been conducted on various naphthoxazole isomers, the specific activity of Naphtho[2,3-c] researchgate.netmdpi.comoxazole (B20620) in this area is less documented in the provided search results. However, related naphthoxazole and heterobenzoxazole compounds have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. For instance, thieno[2',3':5,6]benzo[1,2-d]oxazole was identified as a promising cholinesterase inhibitor. nih.gov This suggests that the broader class of naphthoxazoles warrants further investigation for this therapeutic target.

Applications in Materials Science and Optoelectronics

The unique photophysical properties of naphthoxazole derivatives also make them interesting candidates for applications in materials science and optoelectronics.

While specific applications of Naphtho[2,3-c] researchgate.netmdpi.comoxazole in materials science and optoelectronics are not extensively detailed in the provided search results, the optical properties of related compounds suggest potential uses. As previously mentioned, N-arylnaphtho- and anthra[2,3-d]oxazol-2-amines exhibit fluorescence, a property that is foundational for many optoelectronic devices. researchgate.netmdpi.com

Furthermore, structurally similar compounds have been explored for their use in dye-sensitized solar cells (DSSCs). For example, dipolar dyes containing a naphtho[2,3-c] researchgate.netmdpi.comresearchgate.netthiadiazole unit, a close structural analog, have been developed as sensitizers in DSSCs. researchgate.net These dyes demonstrate the potential of the naphtho-fused heterocyclic core to be incorporated into light-harvesting applications. The introduction of such units can narrow the HOMO/LUMO gap, extending the electronic absorption into the visible light spectrum. researchgate.net While direct evidence for Naphtho[2,3-c] researchgate.netmdpi.comoxazole in this application is not available in the search results, the performance of these related compounds suggests a promising area for future research.

Fluorescent Probes and Organic Dyes with Tunable Photophysical Properties

Naphthoxazole derivatives are increasingly recognized for their potential as fluorescent probes and organic dyes. Their rigid, planar structure and extended π-conjugation give rise to desirable photophysical properties, including significant Stokes shifts and fluorescence in the visible spectrum. These characteristics are crucial for applications in bio-imaging and sensing.

The fluorescence properties of these compounds can be finely tuned by introducing various substituents to the core naphthoxazole structure. For instance, naphthalene (B1677914)/anthracene-fused tricyclic and tetracyclic oxazoles with an amino group at the 2-position have been synthesized and shown to fluoresce in the 340–430 nm range in chloroform mdpi.com. The specific emission wavelengths can be modulated by altering the aryl substituents, allowing for the rational design of probes for specific targets. For example, naphth[1,2-d]imidazole derivatives, which are structurally related to naphthoxazoles, have been developed as fluorescent probes with intense emissions in the blue region and large Stokes shifts ranging from 20 to 103 nm mdpi.com.

The development of organelle-targetable fluorescent probes (OTFPs) from oxazole derivatives underscores the importance of this chemical class in cellular biology. By installing specific functional groups, these fluorescent scaffolds can be directed to localize within intracellular organelles like mitochondria and lysosomes, enabling high-resolution imaging nih.gov.

Table 1: Photophysical Properties of Selected Naphthoxazole and Related Derivatives

Compound Family Substituent Absorption Max (λmax, nm) Emission Max (Emmax, nm) Stokes Shift (nm) Solvent
Naphtho[2,3-d]thiazole-4,9-diones Benzylamine 392-396 >600 (in polar solvents) >200 Various
Naphth[1,2-d]imidazoles Various Aryl ~350-400 ~420-460 20-103 Not Specified

This table is interactive. Click on headers to sort.

Light-Emitting Materials and Devices Exhibiting Ambipolar Transporting Properties

In the field of organic electronics, materials capable of efficiently transporting both holes and electrons (ambipolar transport) are highly sought after for simplifying the architecture of organic light-emitting diodes (OLEDs). While research on Naphtho[2,3-c] mdpi.comrsc.orgoxazole itself is specific, studies on the closely related naphtho[2,3-c] mdpi.comrsc.orgrsc.orgthiadiazole (NTD) derivatives provide significant insights into the potential of this structural backbone.

NTD derivatives have been successfully synthesized and demonstrated to possess both high fluorescence quantum yields and ambipolar charge transport properties rsc.org. The ambipolar nature arises from the similar reorganization energies for both holes and electrons, facilitating balanced charge transport. For example, a 4-(2,2-diphenylvinyl)phenyl-substituted NTD derivative exhibited remarkably high and balanced mobilities, with hole and electron mobilities measured at 7.16 × 10⁻⁴ and 6.19 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively rsc.org. Another NTD derivative achieved even higher balanced mobilities of 1.9 x 10⁻³ cm²/(V·s) for holes and 1.7 x 10⁻³ cm²/(V·s) for electrons nih.gov. This balance is critical for achieving high efficiency in OLEDs by ensuring that the electron-hole recombination zone is located centrally within the emissive layer. Double-layer, non-doped OLEDs fabricated with these NTD materials have been demonstrated, showcasing the viability of this class of compounds in light-emitting devices rsc.org.

Design of Organic Semiconductors for Charge Transport Applications

The design of novel organic semiconductors is fundamental to the advancement of next-generation electronics, including organic field-effect transistors (OFETs) and sensors. The molecular structure of naphthoxazole derivatives, which allows for strong intermolecular π-π stacking, makes them promising candidates for efficient charge transport.

The charge-transporting properties are intrinsically linked to the molecular packing in the solid state. As seen with the aforementioned NTD derivatives, strategic substitution on the naphtho-fused core can lead to ambipolar transport with nearly identical hole and electron mobilities rsc.org. Theoretical calculations have supported these findings, indicating that both hole and electron hopping occur between adjacent NTD chromophores rsc.org. This ability to engineer the charge transport characteristics through synthetic modification is a key advantage in the design of new organic semiconductors for various electronic applications.

Catalytic Applications and Organocatalysis in Organic Synthesis

While the primary research focus for naphthoxazole derivatives has been on their material properties, the broader class of oxazole-containing compounds is known to participate in various chemical transformations. However, specific applications of Naphtho[2,3-c] mdpi.comrsc.orgoxazole derivatives as catalysts or in organocatalysis are not yet widely reported in the literature. The development of synthetic protocols, such as the silver(I)-mediated cascade oxazole-benzannulation to produce naphtho[2,3-d]oxazoles, highlights the intricate chemistry involved in creating these scaffolds researchgate.netacs.orgnih.gov. These synthetic advancements may pave the way for future explorations into the catalytic potential of these heterocyclic systems, possibly as ligands for transition metals or as organocatalysts themselves.

Future Research Perspectives and Interdisciplinary Opportunities

The future of Naphtho[2,3-c] mdpi.comrsc.orgoxazole research is poised for significant expansion, with numerous opportunities at the intersection of chemistry, materials science, and biology.

Integration of Naphthoxazoles in Supramolecular Assemblies and Nanotechnology

The planar and rigid structure of naphthoxazoles makes them excellent building blocks for supramolecular chemistry and nanotechnology. Their ability to engage in π-π stacking interactions can be harnessed to construct well-ordered, self-assembled structures such as nanofibers, vesicles, and liquid crystals. These supramolecular assemblies could find applications in areas like organic electronics, sensing, and drug delivery. The synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, for instance, provides a platform of compounds whose intermolecular interactions could be studied and exploited for creating novel nanomaterials nih.govnih.govresearchgate.net.

Green Chemistry Innovations for Scalable Naphthoxazole Production

The growing emphasis on sustainable practices in the chemical industry is driving the development of green synthetic methods for producing complex molecules like naphthoxazoles. Traditional synthetic routes often require harsh conditions, toxic reagents, and lengthy reaction times nih.gov. To address these issues, researchers are exploring eco-friendly alternatives.

Recent advancements in the synthesis of related benzoxazole and naphthoxazole derivatives have utilized microwave-assisted protocols, ultrasound, and mechanochemical reactions mdpi.comnih.gov. These methods often lead to significantly reduced reaction times, higher yields, and the ability to use greener solvents like water or ethanol (B145695), or even solvent-free conditions mdpi.comajchem-a.com. The use of reusable, heterogeneous catalysts, such as nanomagnetic particles (Fe3O4@SiO2-SO3H), also represents a sustainable approach to synthesis, allowing for easy catalyst recovery and minimizing waste ajchem-a.com. Ionic liquids and deep eutectic solvents are also being explored as environmentally benign reaction media for oxazole synthesis mdpi.comijpsonline.com. Developing these green and scalable production methods will be crucial for the commercial viability and widespread application of naphthoxazole-based materials.

Table 2: Comparison of Synthetic Methods for Oxazole Derivatives

Method Catalyst/Conditions Solvent Reaction Time Yield Sustainability Aspect
Conventional Strong acids (e.g., PPA) Organic Solvents Hours to Days Moderate Use of harsh reagents, long reaction times
Microwave-Assisted ZnO Nanoparticles Ethanol 5 minutes High Reduced time and energy consumption
Ultrasound-Assisted ZnO Nanoparticles Ethanol 5 minutes High Energy efficiency, rapid
Heterogeneous Catalysis Fe3O4@SiO2-SO3H Solvent-free Not Specified High Reusable catalyst, no solvent waste

This table is interactive. Click on headers to sort.

Q & A

How to design a synthetic route for Naphtho[2,3-C][1,2]oxazole?

Answer:
A practical approach involves cyclization or fusion reactions using naphthoquinone derivatives as precursors. For example, palladium-catalyzed reverse hydrogenolysis has been employed for analogous naphthofurandiones, where 2-hydroxy-1,4-naphthoquinone reacts with olefins to form fused heterocycles . Alternatively, pyrazole-4-carboxaldehydes can act as building blocks for annulation reactions with naphthol derivatives under solvent-free conditions, forming naphtho-oxazine frameworks . Key considerations include selecting catalysts (e.g., Pd/C or ZnCl₂) and optimizing reaction time/temperature to avoid side products.

What spectroscopic methods are critical for characterizing this compound?

Answer:
High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are essential. HRMS confirms molecular weight and purity, as demonstrated in studies on fused thiazoles . NMR helps resolve regiochemistry, particularly for distinguishing substituents on the naphthalene and oxazole rings. X-ray crystallography (e.g., for naphtho-oxazinones) provides definitive structural proof, as seen in crystallographic data for related compounds . For complex mixtures, hyphenated techniques like LC-MS or GC-MS are recommended.

How to optimize reaction conditions for high-yield synthesis?

Answer:
Systematic screening of solvents, catalysts, and stoichiometry is critical. For instance, anhydrous ZnCl₂ in solvent-free conditions improved yields in naphtho-oxazine synthesis . Temperature control (e.g., reflux vs. room temperature) also impacts cyclization efficiency. Kinetic studies using TLC or in-situ IR spectroscopy can identify intermediate stability and reaction progression. For Pd-catalyzed reactions, reducing agents like H₂ or formic acid may enhance turnover .

What are common intermediates in this compound synthesis?

Answer:
Key intermediates include:

  • 2-Hydroxy-1,4-naphthoquinone : Used in palladium-catalyzed coupling with olefins .
  • Pyrazole-4-carboxaldehydes : Enable annulation with naphthols to form fused oxazines .
  • Brominated precursors : Halogenation (e.g., bromination of naphtho-thiadiazoles) introduces reactive sites for cross-coupling .

How to address byproduct formation during synthesis?

Answer:
Byproducts often arise from incomplete cyclization or competing pathways. For example, methylazide-based routes to naphthotriazolediones generate hazardous byproducts requiring column chromatography or recrystallization . To mitigate this, use regioselective catalysts (e.g., Pd/C) and kinetic control (slow addition of reagents). Computational modeling (DFT) can predict competing pathways and guide reagent design .

What mechanistic insights exist for oxazole ring formation?

Answer:
Mechanisms vary by method:

  • Cyclodehydration : Carboxylic acid derivatives undergo dehydration with POCl₃ or SOCl₂ to form oxazole rings.
  • Annulation : Pyrazole-aldehydes react with naphthols via acid-catalyzed imine formation, followed by ring closure .
  • Metal-mediated coupling : Pd catalysts facilitate C–O bond formation in naphthoquinone-based systems . Isotopic labeling (e.g., ¹⁸O) or trapping experiments can validate intermediates.

How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies may stem from purity issues or assay variability. For example, cytotoxic naphtho-furandiones showed activity variations due to impurities in early syntheses . Rigorous purification (HPLC) and standardized bioassays (e.g., MTT tests with controlled cell lines) are essential. Meta-analyses of structure-activity relationships (SAR) can clarify trends, such as substituent effects on bioactivity.

What factors influence the stability of this compound derivatives?

Answer:
Stability depends on substituents and storage conditions. Electron-withdrawing groups (e.g., nitro, halogens) enhance oxidative stability, while electron-donating groups (e.g., –OCH₃) may reduce it. Solid-state decomposition, as observed in naphtho-furans, can be mitigated by storing compounds under inert atmospheres (N₂/Ar) at –20°C . Accelerated stability studies (e.g., thermal stress at 40°C) help identify degradation pathways.

How can computational chemistry aid in designing novel derivatives?

Answer:
DFT calculations predict electronic properties (e.g., HOMO/LUMO levels) and regioselectivity. For example, studies on fused thiazoles used DFT to optimize transition states and explain reaction outcomes . Molecular docking can prioritize derivatives for biological testing by simulating target binding (e.g., enzyme active sites). Software like Gaussian or ORCA is recommended for modeling.

Why do NMR spectra of similar derivatives show unexpected splitting patterns?

Answer:
Splitting anomalies often arise from dynamic effects (e.g., restricted rotation in bulky substituents) or paramagnetic impurities. For naphtho-oxazinones, X-ray data confirmed conformational locking, explaining observed diastereotopic proton splitting . Variable-temperature NMR can distinguish dynamic vs. static effects. Deuterated solvents (e.g., DMSO-d₆) and high-field instruments (≥500 MHz) improve resolution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.